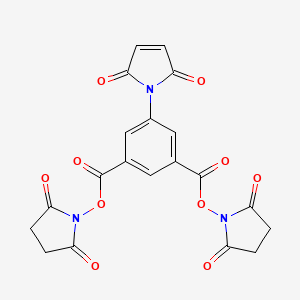

Maleimido-3,5-disuccinimidyl isophthalate

Vue d'ensemble

Description

Maleimido-3,5-disuccinimidyl isophthalate (MDSI) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MDSI is a cross-linking agent that is commonly used in bioconjugation reactions, where it is used to covalently link proteins, peptides, and other biomolecules. Synthesis Method MDSI can be synthesized using a variety of methods, including the reaction of isophthalic anhydride with N-hydroxysuccinimide followed by the addition of maleimide. Another method involves the reaction of isophthalic acid with N-hydroxysuccinimide and maleic anhydride. Scientific Research Application MDSI has been extensively used in scientific research, particularly in the fields of biochemistry and biotechnology. It is commonly used in the development of novel biomaterials, such as hydrogels, which can be used for tissue engineering and drug delivery applications. MDSI has also been used in the development of biosensors, where it is used to immobilize enzymes and other biomolecules onto the sensor surface. Mechanism of Action MDSI works by forming covalent bonds between two or more biomolecules, which leads to the formation of cross-linked networks. This cross-linking can occur between proteins, peptides, nucleic acids, and other biomolecules, and can result in the formation of stable complexes that are resistant to degradation. Biochemical and Physiological Effects MDSI has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective cross-linking agent for use in biological systems. In addition, MDSI has been shown to have minimal immunogenicity, making it an ideal candidate for use in biomedical applications. Advantages and Limitations for Lab Experiments One of the major advantages of using MDSI in lab experiments is its ability to form stable cross-linked networks, which can be used to immobilize biomolecules and create novel biomaterials. However, one limitation of using MDSI is that it can be difficult to control the degree of cross-linking, which can lead to variability in experimental results. Future Directions There are several future directions for the use of MDSI in scientific research. One potential application is in the development of novel drug delivery systems, where MDSI can be used to create stable complexes between drugs and biomolecules, leading to improved drug efficacy and reduced toxicity. Another potential application is in the development of biosensors for the detection of biomolecules, where MDSI can be used to immobilize enzymes and other biomolecules onto the sensor surface. Finally, MDSI may also have potential applications in the field of tissue engineering, where it can be used to create novel biomaterials for the repair and regeneration of damaged tissues.

Applications De Recherche Scientifique

1. Bioconjugation and Labeling

- Maleimide derivatives, including Maleimido-3,5-disuccinimidyl isophthalate, are widely used for bioconjugation due to their reactivity towards thiol groups. They are particularly effective in labeling sulfhydryl-containing molecules, such as proteins and antibodies, forming stable covalent bonds. This property has been utilized in the preparation of maleimido acids and maleoyl derivatives of peptides, with applications in creating a wide range of biochemical conjugates (Keller & Rudinger, 1975) and in the labeling of antibodies using maleimido dyes (Berg & Fishman, 2019).

2. Protein Cross-linking

- Maleimide compounds are used for the conjugation of proteins through thiol groups. Their applications include the conjugation of Fab' to enzymes such as horseradish peroxidase, demonstrating their utility in biochemistry and molecular biology (Hashida et al., 1984).

3. Synthesis and Characterization of Polymers

- Research shows that maleimido derivatives can be used in the synthesis of multifunctional maleimide macromonomers and their cured resins. These compounds have been tailored to achieve specific properties, such as high glass-transition temperatures and thermal stability, making them suitable for a variety of industrial applications (Liu & Wang, 2004).

4. Functionalization and Modification

- Maleimido-3,5-disuccinimidyl isophthalate, due to its reactive nature, is also used in the functionalization of luminescent lanthanide-gallium metallacrowns. This has implications in fluorescent imaging applications, showcasing the compound's role in advancing materials science and imaging technology (Lutter et al., 2019).

5. Study of Aromaticity and Thermodynamics

- Investigations into the antiaromaticity of maleimides, including the measurement of enthalpies of formation, have been carried out to better understand the compound's chemical properties. This research is crucial for the development of new materials and pharmaceuticals (Roux et al., 1997).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O10/c24-13-1-2-14(25)21(13)12-8-10(19(30)32-22-15(26)3-4-16(22)27)7-11(9-12)20(31)33-23-17(28)5-6-18(23)29/h1-2,7-9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHLOZJGLNEUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)N3C(=O)C=CC3=O)C(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleimido-3,5-disuccinimidyl isophthalate | |

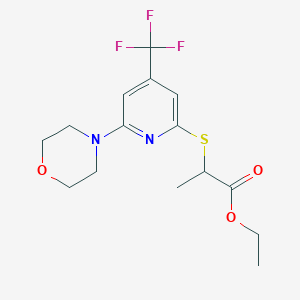

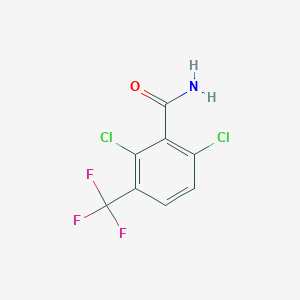

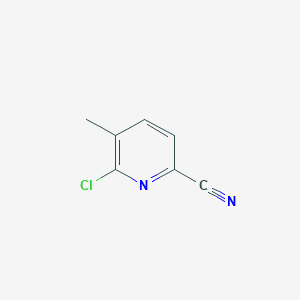

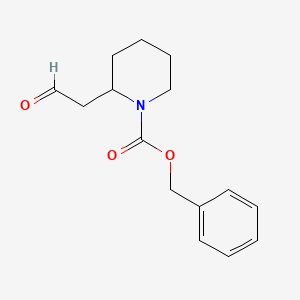

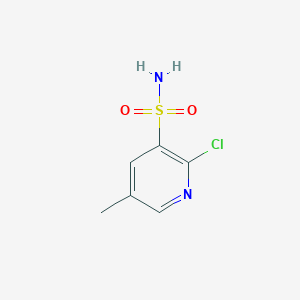

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)